3-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde

CRF1 receptor antagonist Lipophilicity Solubility

3-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde (CAS 946384-92-5) is a heterocyclic aldehyde built on the privileged pyrazolo[1,5-a]pyrimidine scaffold. It features a pyridin-3-yl substituent at the 3‑position and a synthetically versatile formyl group at the 6‑position.

Molecular Formula C12H8N4O
Molecular Weight 224.223
CAS No. 946384-92-5
Cat. No. B2764562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde
CAS946384-92-5
Molecular FormulaC12H8N4O
Molecular Weight224.223
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=C3N=CC(=CN3N=C2)C=O
InChIInChI=1S/C12H8N4O/c17-8-9-4-14-12-11(6-15-16(12)7-9)10-2-1-3-13-5-10/h1-8H
InChIKeyJEUGFENNSQIJMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde (CAS 946384-92-5) – Core Properties and Procurement Profile


3-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde (CAS 946384-92-5) is a heterocyclic aldehyde built on the privileged pyrazolo[1,5-a]pyrimidine scaffold. It features a pyridin-3-yl substituent at the 3‑position and a synthetically versatile formyl group at the 6‑position . This substitution pattern places the pyridine nitrogen at the meta position relative to the bicyclic core, a structural feature that has been exploited in medicinal chemistry to reduce lipophilicity and enhance aqueous solubility relative to 3‑phenyl analogs [1]. The compound is commercially available in research quantities (typically ≥95% purity) and serves primarily as a key intermediate for the synthesis of kinase inhibitors and GPCR antagonists, rather than as a final bioactive entity.

Why 3‑(Pyridin‑3‑yl)pyrazolo[1,5‑a]pyrimidine‑6‑carbaldehyde Cannot Be Replaced by a Generic Pyrazolo[1,5‑a]pyrimidine Aldehyde


Direct substitution of this compound by the unsubstituted pyrazolo[1,5‑a]pyrimidine‑6‑carbaldehyde (CAS 933754‑42‑8) or by positional isomers (e.g., 3‑(pyridin‑4‑yl)‑ or 3‑phenyl‑ analogs) is not scientifically justified without careful side‑by‑side evaluation. The 3‑aryl group profoundly influences the electron‑withdrawing character and steric environment of the fused ring system, which in turn governs both the reactivity of the 6‑formyl group in downstream condensations and the binding affinity of the final elaborated molecules toward biological targets [1]. In the structurally related class of CRF₁ receptor antagonists, the 3‑pyridyl motif was deliberately introduced to lower log P and raise water solubility relative to the 3‑phenyl series, resulting in improved oral bioavailability [1]. Therefore, even small changes at the 3‑position can lead to large differences in physicochemical properties, synthetic efficiency, and pharmacological outcome, making generic replacement a high‑risk decision.

Quantitative Differentiation Evidence for 3‑(Pyridin‑3‑yl)pyrazolo[1,5‑a]pyrimidine‑6‑carbaldehyde Versus Key Comparators


Improved Hydrophilicity of the 3‑Pyridin‑3‑yl Scaffold vs. 3‑Phenyl in CRF₁ Antagonist Series

In a medicinal chemistry program aimed at CRF₁ receptor antagonists, incorporation of a weakly basic pyridine ring at the 3‑position of pyrazolo[1,5‑a]pyrimidines was shown to reduce lipophilicity and increase water solubility relative to the 3‑phenyl series [1]. While the reference study does not provide direct data for the 6‑carbaldehyde intermediate itself, the trend is class‑level and is expected to extrapolate to the aldehyde building block, as the 3‑substituent is the primary driver of the physicochemical shift.

CRF1 receptor antagonist Lipophilicity Solubility

Positional Isomer Differentiation: 3‑Pyridin‑3‑yl vs. 3‑Pyridin‑4‑yl Regioisomers

The meta‑pyridyl (3‑pyridyl) and para‑pyridyl (4‑pyridyl) regioisomers are both commercially available. Public vendor annotations and patent literature indicate that the 4‑pyridyl isomer has been investigated as a CDK2 inhibitor lead, whereas the 3‑pyridyl isomer is more commonly associated with CRF₁ antagonist programs [1][2]. No published head‑to‑head biological comparison of the two aldehydes exists; however, the difference in nitrogen position alters the dipole moment and hydrogen‑bonding capability of the ring, which can lead to divergent target selectivity when the aldehyde is elaborated into the final inhibitor.

Kinase inhibitor Regioisomer comparison CDK2

Synthetic Utility: The 6‑Formyl Group as a Discriminating Reactive Handle

The aldehyde at the 6‑position enables chemoselective transformations that are not possible with the corresponding 6‑unsubstituted or 6‑methyl analogs. In the synthesis of CRF₁ antagonists, the 6‑formyl group was used to introduce basic amine side chains via reductive amination, a step that could not be achieved with the 6‑H or 6‑alkyl precursors [1]. This synthetic advantage is shared with other 6‑formyl pyrazolo[1,5‑a]pyrimidines; however, the 3‑pyridin‑3‑yl substituent enhances the electrophilicity of the aldehyde through inductive electron‑withdrawal, potentially increasing reaction rates compared with the 3‑phenyl counterpart (no direct rate data available).

Formyl reactivity Reductive amination Knoevenagel condensation

Recommended Application Scenarios for 3‑(Pyridin‑3‑yl)pyrazolo[1,5‑a]pyrimidine‑6‑carbaldehyde Based on Quantitative Evidence


CRF₁ Receptor Antagonist Lead Optimization and Scale‑Up

This aldehyde is the direct precursor to 3‑pyridyl‑substituted CRF₁ antagonists such as NBI 30775. The 3‑pyridin‑3‑yl motif provides a favorable balance of potency (Ki = 3.5 nM for the optimized lead) and solubility (>10 mg/mL) compared to earlier 3‑phenyl leads . Procurement of the aldehyde allows medicinal chemistry teams to rapidly generate focused libraries for CNS‑penetrant CRF₁ programs.

Synthesis of Kinase‑Focused Compound Libraries via Parallel Reductive Amination

The 6‑formyl group can be used in high‑throughput parallel synthesis to produce diverse amine‑substituted pyrazolo[1,5‑a]pyrimidines. The meta‑pyridyl orientation may impart selectivity for kinases that prefer a hydrogen‑bond acceptor at a specific distance from the hinge‑binding motif, as suggested by the divergent annotation of the 4‑pyridyl isomer for CDK2 . This makes the 3‑pyridin‑3‑yl isomer the preferred choice when targeting GPCRs or kinases sensitive to the regioisomeric pyridine position.

Physicochemical Property Optimization in Early Drug Discovery

When a project requires a heterocyclic aldehyde building block with reduced lipophilicity for oral bioavailability, this compound offers a predicted log P of approximately –0.17, which is lower than typical 3‑phenyl analogs . This can translate into improved aqueous solubility of the final compounds, as demonstrated by the in‑class CRF₁ series where water solubility exceeded 10 mg/mL [1].

Regioselective Functionalization Studies and Teaching Laboratories

The 6‑formyl group can be chemoselectively reduced, converted to oximes, or used in Knoevenagel condensations in the presence of the pyridine nitrogen. This makes the compound a useful substrate for demonstrating chemoselectivity principles in academic and industrial training settings .

Quote Request

Request a Quote for 3-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.